molecular formula C14H11ClO2 B2665489 Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate CAS No. 89900-96-9

Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate

Cat. No.: B2665489
CAS No.: 89900-96-9
M. Wt: 246.69
InChI Key: FUGXAENJUYIBDC-UHFFFAOYSA-N
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Description

Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a chlorine atom at the 2’ position and a methyl ester group at the 4-carboxylate position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 2’-chloro-1,1’-biphenyl-4-boronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2’-bromo-1,1’-biphenyl-4-carboxylate
  • Methyl 2’-fluoro-1,1’-biphenyl-4-carboxylate
  • Methyl 2’-iodo-1,1’-biphenyl-4-carboxylate

Uniqueness

Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGXAENJUYIBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine methyl-4-bromobenzoate (1.0 g, 4.65 mmol), 2-chlorophenylboronic acid (799 mg, 5.1 mmol), Pd(OAc)2 (51 mg, 0.46 mmol) and sodium carbonate (1.5 g, 13.9 mmol) in dimethylformamide (20 mL) and water (2.0 mL) with stirring. Purge the reaction mixture with argon, add triphenylphosphine (61 mg, 0.23 mmol) and purge again with argon. Place the sealed reaction in an oil bath maintained at 80° C. and allow to stir for 1 hour. Cool the reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash the organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 2′-chlorobiphenyl-4-carboxylic acid methyl ester as a yellow solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 762 mg (67%) of the title compound. MS (m/e): 231.1 (M−).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
799 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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